

Comprehensive Structure Elucidation and Synthetic Methodology for CAS 159148-87-5

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Compound of Interest

Compound Name: *3-(1H-Imidazol-1-ylmethyl)benzylamine*

CAS No.: 159148-87-5

Cat. No.: B2890621

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the synthesis and structural elucidation of chemical building blocks as an integrated, self-validating system. CAS 159148-87-5, chemically defined as **3-(1H-imidazol-1-ylmethyl)benzylamine**, is a highly versatile bifunctional intermediate utilized in medicinal chemistry and advanced materials[1]. Featuring both a nucleophilic primary amine and a nitrogen-rich imidazole ring bridged by a meta-substituted benzene scaffold, its synthesis and characterization demand rigorous chemoselectivity and high-resolution spectroscopic validation[2].

This whitepaper details the causality behind its synthetic pathways, provides self-validating experimental protocols, and establishes a definitive reference for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data[3].

Strategic Synthetic Methodology & Causality

The synthesis of CAS 159148-87-5 requires precise control over reaction conditions to prevent cross-reactivity. The most scalable route is a two-step process starting from 3-(bromomethyl)benzotrile.

Step 1: N-Alkylation of Imidazole

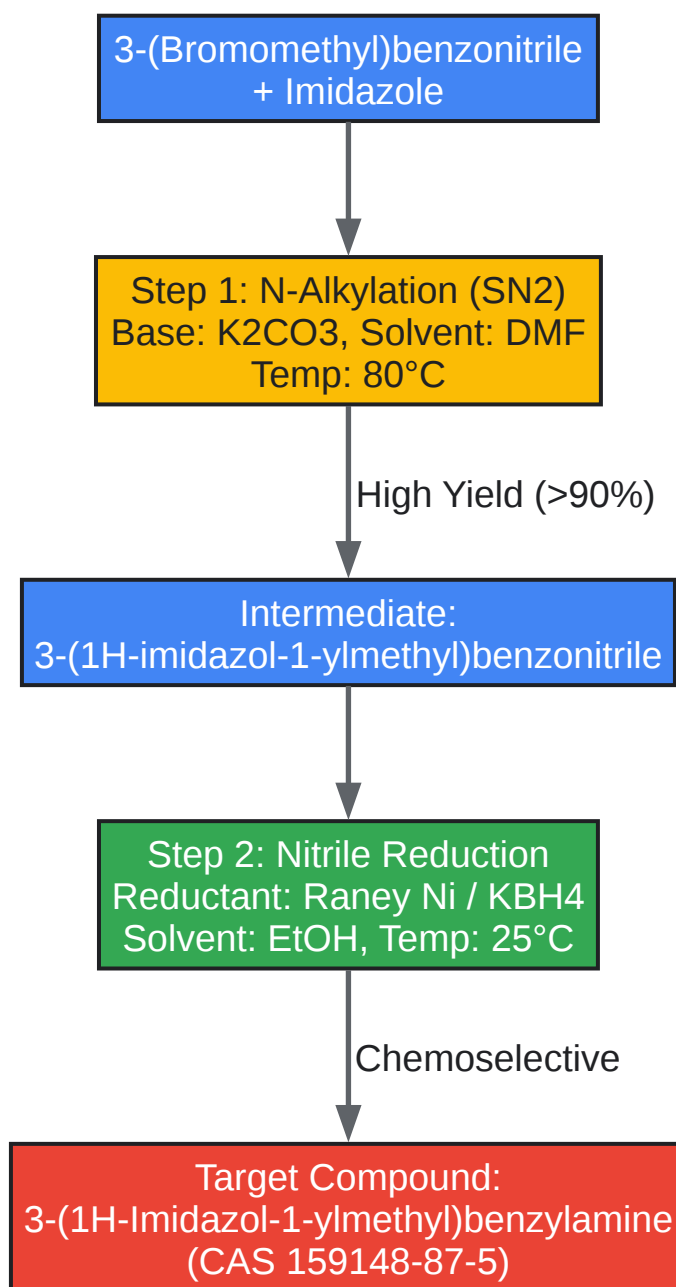
The first step involves the nucleophilic substitution (S_N2) of 3-(bromomethyl)benzotrile with imidazole.

- **Causality of Reagents:** Potassium carbonate (K_2CO_3) is selected as the base. Its pK_a is sufficient to act as an acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward without being strong enough to hydrolyze the sensitive nitrile group (which would occur if aqueous NaOH were used). N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent to solvate the potassium cation, leaving the imidazole anion highly nucleophilic.

Step 2: Chemoselective Nitrile Reduction

Reducing the intermediate 3-(1H-imidazol-1-ylmethyl)benzotrile to the target primary amine is notoriously prone to side reactions. While Lithium Aluminum Hydride (LAH) is a classic reagent for nitrile reduction[4], it is highly reactive and often leads to complex workups where the basic product becomes trapped in aluminum salts[5].

- **Causality of Reagents:** To ensure high primary amine yield and prevent over-alkylation (dimerization into secondary amines), a Raney Nickel / KBH_4 system in ethanol is utilized[6]. The KBH_4 provides a mild hydride source, while Raney Ni catalyzes the targeted reduction of the cyano group at room temperature. Alternatively, transition-metal-free silylative reduction using $B(C_6F_5)_3$ can be employed for highly sensitive substrates[7].



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Fig 1: Chemoselective two-step synthesis workflow for CAS 159148-87-5.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis relies on protocols that verify themselves in real-time. The following procedures incorporate built-in checkpoints.

Protocol A: Synthesis of 3-(1H-imidazol-1-ylmethyl)benzylamine

- Alkylation: Charge a flame-dried round-bottom flask with imidazole (1.0 eq) and anhydrous DMF (0.5 M). Add anhydrous K_2CO_3 (1.5 eq). Cool to $0^\circ C$ and add 3-(bromomethyl)benzylamine (1.0 eq) dropwise to prevent exothermic polymerization. Heat to $80^\circ C$ for 4 hours.
- Self-Validation Checkpoint 1: Withdraw 10 μL of the reaction mixture, quench with H_2O , and extract with EtOAc. Spot on silica TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the starting material and the appearance of a UV-active spot at $R_f \sim 0.4$ confirms conversion.
- Reduction: Dissolve the purified intermediate in absolute ethanol (0.2 M). Add Raney Nickel (10 mol%). Caution: Pyrophoric. Slowly add KBH_4 (4.0 eq) in portions at $25^\circ C$ [6].
- Self-Validation Checkpoint 2: The evolution of H_2 gas provides visual confirmation of the active reducing agent. After 2 hours, TLC (DCM/MeOH 9:1 with 1% NH_4OH) will show a ninhydrin-positive spot at $R_f \sim 0.2$, confirming the presence of the primary amine.
- Workup: Filter through Celite to remove the Ni catalyst. Concentrate, partition between 1M NaOH and DCM. Extract, dry over Na_2SO_4 , and concentrate in vacuo to yield the target compound.

Protocol B: Spectroscopic Data Acquisition

- Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL DMSO- d_6 .
- Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable 0.00 ppm reference, ensuring chemical shift accuracy across different magnetic fields and compensating for solvent susceptibility[8].
- Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2s) and ^{13}C NMR at 100 MHz (1024 scans).

Structural Elucidation & Spectral Data

The structural integrity of CAS 159148-87-5 (Molecular Formula: C₁₁H₁₃N₃, MW: 187.24 g/mol) [1] is confirmed through a synergistic interpretation of NMR, IR, and MS data[3].

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum clearly delineates the three distinct regions of the molecule: the imidazole ring, the central benzene ring, and the aliphatic methylenes. The sharp singlet at ~5.18 ppm is characteristic of the methylene protons sandwiched between the aromatic ring and the electron-withdrawing imidazole nitrogen.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2-Imidazole	7.75	s	1H	N-CH=N
4,5-Imidazole	7.15, 6.88	s, s	1H, 1H	N-CH=CH-N
Benzene Ring	7.20 - 7.35	m	4H	Ar-H
Ar-CH ₂ -N(Im)	5.18	s	2H	Methylene adjacent to imidazole
Ar-CH ₂ -NH ₂	3.72	s	2H	Methylene adjacent to amine

| -NH₂ | 1.85 | br s | 2H | Primary amine (D₂O exchangeable) |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)	Carbon Type	Assignment
143.5, 138.2	Quaternary (C)	Ar-C substituted with -CH ₂ NH ₂ and -CH ₂ (Im)
137.4	Methine (CH)	Imidazole C-2
128.8, 119.6	Methine (CH)	Imidazole C-4, C-5
128.5, 127.1, 126.8, 126.3	Methine (CH)	Benzene Ar-C
49.8	Methylene (CH ₂)	Ar-CH ₂ -N(Im)

| 45.6 | Methylene (CH₂) | Ar-CH₂-NH₂ |

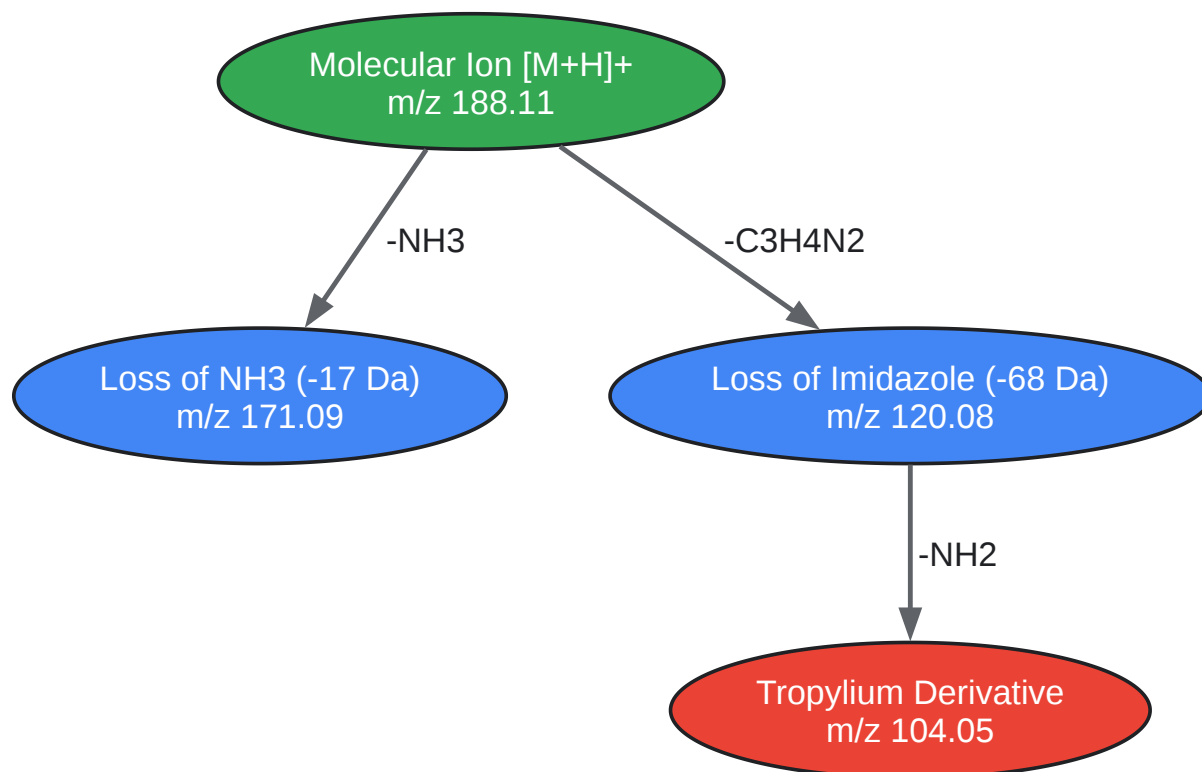
Mass Spectrometry & Infrared Spectroscopy

Electrospray Ionization Mass Spectrometry (ESI-MS) yields a distinct pseudo-molecular ion [M+H]⁺ at m/z 188.11[9]. The fragmentation pattern is highly diagnostic, characterized by the cleavage of the primary amine group and the imidazole moiety[8].

Table 3: IR and MS Data Summary

Technique	Key Signals / Peaks	Structural Implication
IR Spectroscopy	3350, 3280 cm ⁻¹	N-H stretching (primary amine)
IR Spectroscopy	3110, 2920 cm ⁻¹	C-H stretching (aromatic and aliphatic)
IR Spectroscopy	1595, 1505 cm ⁻¹	C=C and C=N stretching (aromatic rings)
ESI-MS	m/z 188.11	[M+H] ⁺ Molecular ion

| ESI-MS | m/z 171.09 | [M+H - NH₃]⁺ Loss of ammonia |



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Fig 2: Diagnostic ESI-MS fragmentation pathway for **3-(1H-imidazol-1-ylmethyl)benzylamine**.

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